molecular formula C5H7N3O B13845064 4,5-Diaminopyridin-3-ol

4,5-Diaminopyridin-3-ol

Cat. No.: B13845064
M. Wt: 125.13 g/mol
InChI Key: HOXZEGQWKXRESD-UHFFFAOYSA-N
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Description

4,5-Diaminopyridin-3-ol is an organic compound with the molecular formula C5H7N3O It is a derivative of pyridine, characterized by the presence of two amino groups at positions 4 and 5, and a hydroxyl group at position 3 on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diaminopyridin-3-ol typically involves the nitration of pyridine derivatives followed by reduction and subsequent functional group transformations. One common method starts with 2,3-dichloropyridine, which undergoes nitration to form 2,3-dichloro-4,5-dinitropyridine. This intermediate is then reduced using hydrogen in the presence of a palladium catalyst to yield 4,5-diaminopyridine. Finally, hydroxylation at the 3-position is achieved through various methods, including the use of hydroxylating agents like hydrogen peroxide under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4,5-Diaminopyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, such as 3-keto-4,5-diaminopyridine, 3-carboxy-4,5-diaminopyridine, and N-alkyl or N-acyl derivatives of this compound .

Scientific Research Applications

4,5-Diaminopyridin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Diaminopyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Diaminopyridin-3-ol is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications that are not possible with other similar compounds .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

4,5-diaminopyridin-3-ol

InChI

InChI=1S/C5H7N3O/c6-3-1-8-2-4(9)5(3)7/h1-2,9H,6H2,(H2,7,8)

InChI Key

HOXZEGQWKXRESD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)O)N)N

Origin of Product

United States

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